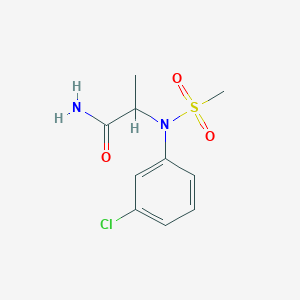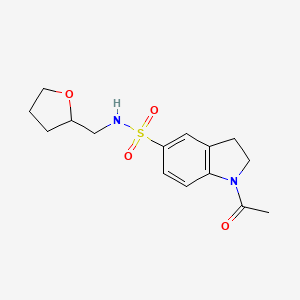![molecular formula C20H23N3O2 B4395407 3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4395407.png)
3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione
描述
3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione, commonly known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of the incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP). This results in increased insulin secretion and decreased glucagon secretion, leading to better glycemic control.
作用机制
3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione inhibitors work by inhibiting the enzyme 3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione, which is responsible for the degradation of the incretin hormones GLP-1 and GIP. By inhibiting 3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione, these drugs increase the levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion. This results in improved glycemic control and reduced risk of complications associated with type 2 diabetes.
Biochemical and Physiological Effects:
3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione inhibitors have been shown to have several biochemical and physiological effects that contribute to their therapeutic efficacy. These include increased insulin secretion, decreased glucagon secretion, improved beta-cell function, and reduced hepatic glucose production. Moreover, 3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione inhibitors have been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to their cardioprotective effects.
实验室实验的优点和局限性
3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione inhibitors have several advantages for use in laboratory experiments. They are highly selective for the 3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione enzyme, which allows for specific targeting of its activity. Moreover, these drugs have a favorable safety profile, with a low risk of toxicity and side effects. However, 3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione inhibitors also have some limitations, such as their relatively short half-life and the potential for off-target effects.
未来方向
There are several future directions for research on 3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione inhibitors. One area of interest is the development of more potent and selective inhibitors, which may improve their therapeutic efficacy. Moreover, there is a need for further studies to elucidate the mechanisms underlying the cardioprotective effects of these drugs. Additionally, there is a growing interest in the use of 3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione inhibitors in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, there is a need for long-term studies to evaluate the safety and efficacy of these drugs in real-world settings.
In conclusion, 3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione inhibitors are a promising class of drugs for the treatment of type 2 diabetes. They work by inhibiting the 3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione enzyme, which results in improved glycemic control and reduced risk of complications. While there are some limitations to their use, 3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione inhibitors have a favorable safety profile and several advantages for use in laboratory experiments. Future research in this area may lead to the development of more potent and selective inhibitors, as well as new therapeutic applications for these drugs.
科学研究应用
3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. Clinical trials have shown that these drugs are effective in reducing HbA1c levels, improving beta-cell function, and reducing the risk of cardiovascular events. Moreover, 3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione inhibitors have been shown to have a favorable safety profile, with a low risk of hypoglycemia and weight gain.
属性
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(1-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14(15-7-5-4-6-8-15)23-19(24)13-18(20(23)25)21-16-9-11-17(12-10-16)22(2)3/h4-12,14,18,21H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMFIEWBGZUJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Dimethylamino)anilino]-1-(1-phenylethyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(5-bromo-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B4395343.png)

![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4395360.png)
![3-ethoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B4395369.png)
![1-acetyl-4-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)piperazine](/img/structure/B4395376.png)
![4-chloro-N-(2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B4395379.png)

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfonyl)-4-pyrimidinecarboxamide](/img/structure/B4395411.png)

![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4395419.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395425.png)
![4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4395427.png)
